molecular formula C15H14N2OS B4960814 (2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone

(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone

Cat. No.: B4960814
M. Wt: 270.4 g/mol
InChI Key: GIRNSJJUYVHOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone is a heterocyclic compound that features a thiazolidine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

(2-phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c18-14(13-7-4-8-16-11-13)17-9-10-19-15(17)12-5-2-1-3-6-12/h1-8,11,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRNSJJUYVHOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone typically involves the reaction of a substituted pyridine with a thiazolidine derivative. One common method includes the reaction of 2-phenyl-1,3-thiazolidine-4-one with pyridine-3-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anti-inflammatory and potential anticancer activities.

Mechanism of Action

The mechanism of action of (2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication. The anti-inflammatory effects may be due to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Phenyl-1,3-thiazolidin-3-yl)-pyridin-3-ylmethanone is unique due to its combined structural features of both thiazolidine and pyridine rings, which contribute to its diverse biological activities. This dual functionality makes it a versatile compound in medicinal chemistry .

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